molecular formula C8H6ClNO4 B3034505 3-Chloro-4-methyl-5-nitrobenzoic acid CAS No. 181871-69-2

3-Chloro-4-methyl-5-nitrobenzoic acid

Cat. No.: B3034505
CAS No.: 181871-69-2
M. Wt: 215.59 g/mol
InChI Key: STKVPMWGJYNHPT-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6ClNO4 . It is a derivative of benzoic acid, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: 3-Chloro-4-methyl-5-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties. The compound’s structural features allow for the design of molecules with specific biological targets.

Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals.

Safety and Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin. It may also cause an allergic skin reaction . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-5-nitrobenzoic acid typically involves the nitration of 4-chloro-3-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethylformamide (DMF) as solvent.

    Esterification: Methanol, sulfuric acid as a catalyst.

Major Products Formed:

    Reduction: 3-Chloro-4-methyl-5-aminobenzoic acid.

    Substitution: 3-Methoxy-4-methyl-5-nitrobenzoic acid.

    Esterification: Methyl 3-chloro-4-methyl-5-nitrobenzoate.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-nitrobenzoic acid and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

    3-Chloro-4-methylbenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.

    4-Chloro-3-nitrobenzoic acid: The position of the substituents affects the compound’s chemical properties and reactivity.

    3-Methyl-4-nitrobenzoic acid:

Uniqueness: 3-Chloro-4-methyl-5-nitrobenzoic acid is unique due to the combination of chloro, methyl, and nitro substituents on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-4-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKVPMWGJYNHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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